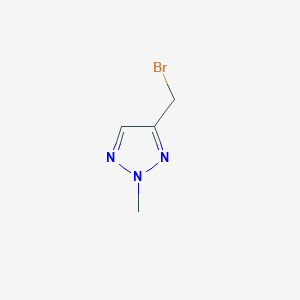

4-(bromomethyl)-2-methyl-2H-1,2,3-triazole

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are organic compounds featuring a ring structure with at least one nitrogen atom. numberanalytics.com These compounds are fundamental to the progress of organic and medicinal chemistry due to their vast structural diversity and wide-ranging applications. chemrj.orgwisdomlib.org Their significance is underscored by their presence in numerous natural and synthetic products, where they play crucial roles in various biological processes. numberanalytics.comchemrj.org

In the realm of organic synthesis, nitrogen heterocycles are indispensable building blocks. numberanalytics.com Their utility stems from their diverse chemical reactivity, allowing them to participate in various reactions such as substitutions, additions, and cycloadditions. numberanalytics.com This versatility enables the creation of a wide array of derivatives with distinct properties. numberanalytics.com Consequently, these compounds are integral to several industries, including pharmaceuticals, agrochemicals, materials science, and catalysis. numberanalytics.commsesupplies.comnumberanalytics.com Many pharmaceuticals and agrochemicals exhibit biological activity directly attributable to their heterocyclic nitrogen core. numberanalytics.com In materials science, they form the basis for functional materials like conducting polymers and dyes, and in catalysis, they can act as ligands to enhance catalyst activity and selectivity. numberanalytics.commsesupplies.com

The 1,2,3-Triazole System: A Versatile Chemical Motif

Among the vast family of nitrogen heterocycles, the 1,2,3-triazole system is a five-membered ring containing two carbon atoms and three adjacent nitrogen atoms. wikipedia.orgirjrr.com This aromatic heterocycle has garnered significant attention in chemistry and related fields. irjrr.com The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org Alternative catalysts, such as ruthenium, can yield the 1,5-disubstituted regioisomer. nih.govacs.org

The 1,2,3-triazole ring is considered a major pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov It is surprisingly stable compared to other organic compounds with three adjacent nitrogen atoms. irjrr.com This stability, combined with its ability to form hydrogen bonds and act as a rigid linker, makes it a valuable component in drug design. nih.govnih.gov It is often used as a bioisostere for other chemical groups like amides, esters, and carboxylic acids in the development of new therapeutic agents. wikipedia.orgacs.org Its applications extend to agriculture, materials science, and supramolecular chemistry, where it can be used in the recognition of anions and cations. irjrr.com

Structural Features and Chemical Relevance of 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole

This compound is a specific derivative of the 1,2,3-triazole family. Its structure is defined by a methyl group attached to the N2 position of the triazole ring and a bromomethyl group at the C4 position. uni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrN₃ |

| Monoisotopic Mass | 174.9745 Da |

| Appearance | Not specified |

| XLogP (predicted) | 0.8 |

Data sourced from PubChemLite. uni.lu

The key to the reactivity of this compound lies in the bromomethyl (-CH₂Br) group. Halogenated heterocycles are important intermediates in synthetic chemistry because the halogen atom can be readily substituted. sigmaaldrich.com The bromine atom in the bromomethyl group is an excellent leaving group, making the benzylic-like carbon atom highly susceptible to nucleophilic attack. This functionality allows the compound to act as a potent alkylating agent, enabling the covalent attachment of the 2-methyl-2H-1,2,3-triazole scaffold to a wide variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity is central to its use as a building block for constructing more complex molecules. acs.org

Scope and Academic Research Focus on this compound

Academic research involving this compound primarily centers on its application as a versatile synthetic intermediate. Its bifunctional nature—a reactive bromomethyl group for further elaboration and a stable, functional triazole core—makes it a valuable tool for medicinal chemists and material scientists.

The primary research applications include:

Lead Generation in Drug Discovery: The compound serves as a key building block for creating libraries of novel molecules for biological screening. By reacting it with various nucleophiles, researchers can rapidly generate a diverse set of compounds. The 2-methyl-1,2,3-triazole moiety can act as a mimic for an N-acetyl lysine (B10760008) side chain, a strategy that has been successfully employed in the development of potent inhibitors for therapeutic targets like the BET bromodomains, which are implicated in cancer and inflammatory diseases. nih.gov

Synthesis of Complex Heterocyclic Systems: The bromomethyl group can be used to construct fused ring systems or to link the triazole to other heterocyclic scaffolds. This strategy aims to create hybrid molecules that combine the pharmacological properties of different heterocyclic systems, potentially leading to enhanced activity or novel mechanisms of action. nih.goviosrjournals.org

Functional Materials Development: While less common, the stable and polar nature of the triazole ring makes it a candidate for incorporation into polymers or other materials where its specific electronic and binding properties can be exploited.

The focus of research is generally not on the compound itself but on the properties and applications of the larger molecules synthesized from it. Its value lies in its ability to reliably introduce the 2-methyl-2H-1,2,3-triazole unit into a target structure.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPWIBFTCALVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266885 | |

| Record name | 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942060-51-7 | |

| Record name | 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942060-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Chemical Research and Materials Science

Utilization in Supramolecular Chemistry

The structure of 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole makes it a promising candidate for applications in supramolecular chemistry, where molecules are designed to form larger, organized structures through non-covalent interactions.

As a Ligand Precursor for Coordination Polymers and Metal Complexes

The 1,2,3-triazole ring contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. The bromomethyl group on this compound can be readily converted to other functional groups, such as nitriles, carboxylic acids, or other N-donor ligands, through nucleophilic substitution reactions. This functionalization would allow the triazole to act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

For instance, substitution of the bromide with a pyridine-containing nucleophile would create a multidentate ligand capable of bridging multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, would be influenced by the choice of the metal ion and the geometry of the resulting coordination sphere.

| Reactant for Substitution | Resulting Ligand Functional Group | Potential Metal Ions | Anticipated Coordination Polymer Dimensionality |

|---|---|---|---|

| Isonicotinonitrile | 4-(pyridin-4-ylmethyl) | Cu(II), Zn(II), Cd(II) | 1D Chains or 2D Layers |

| Sodium azide (B81097) | 4-(azidomethyl) | Ag(I), Cu(I) | 2D or 3D Networks |

| Potassium phthalimide (followed by hydrolysis) | 4-(aminomethyl) | Co(II), Ni(II), Mn(II) | 1D Chains or Discrete Complexes |

Development of Self-Assembled Systems

The 1,2,3-triazole ring can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor) and dipole-dipole interactions, which are fundamental to the formation of self-assembled systems. nih.gov By attaching recognition motifs to the this compound core, it is possible to program the self-assembly of these molecules into specific architectures, such as rosettes, ribbons, or capsules. The directionality and strength of these interactions would dictate the final supramolecular structure.

Role in Polymer Chemistry and Materials Science

The reactive bromomethyl group is a key feature that enables the incorporation of this compound into polymeric structures, either as a monomer or as a post-polymerization modification agent.

As a Monomer for Functionalized Polymers

This compound could potentially be used as a monomer in various polymerization reactions. For example, it could undergo condensation polymerization with difunctional nucleophiles, such as diamines or diols, to produce polymers with triazole units in the main chain. Alternatively, it could be converted into a vinyl or acrylic monomer for radical polymerization. The resulting polymers would possess the chemical and thermal stability characteristic of the triazole ring. mdpi.com

Incorporation into Polymer Matrices for Enhanced Properties

A more direct application involves grafting this compound onto existing polymer backbones. Polymers with nucleophilic side chains (e.g., polyvinyl alcohol, polyamines) could be functionalized by reacting them with this triazole derivative. This would introduce the triazole moiety as a pendant group, which could enhance properties such as thermal stability, flame retardancy, or the ability to coordinate metal ions for applications in catalysis or sensing.

| Base Polymer | Reaction Type | Potential Enhanced Property |

|---|---|---|

| Poly(4-vinylpyridine) | Quaternization | Ion conductivity, antimicrobial activity |

| Cellulose | Etherification | Metal ion adsorption, flame retardancy |

| Poly(acrylic acid) | Esterification | pH-responsive behavior, drug delivery |

Design of Tunable Fluorescent Materials

While there is no specific data on the fluorescence of this compound itself, 2-substituted-1,2,3-triazoles, particularly those with aryl substituents, are known to be efficient UV/blue-light-emitting fluorophores. nih.govresearchgate.net The bromomethyl group offers a convenient handle to attach various chromophores or auxochromes to the triazole core. For instance, coupling with fluorescent dyes or extending the conjugation through Suzuki or Sonogashira cross-coupling reactions (after conversion of the bromomethyl group) could lead to novel fluorescent materials. The emission properties of such materials could be tuned by varying the nature of the attached group, making them potentially useful as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs).

Research on aurone-derived 1,2,3-triazoles has shown that the triazole moiety can be incorporated into fluorescent structures with large Stokes shifts, which is beneficial for in vitro imaging applications. nih.gov This highlights the potential of using the this compound as a building block for more complex fluorescent molecules.

Chemical Probes and Bioconjugation Methodologies

The unique structural features of this compound, particularly the presence of a reactive bromomethyl group and a stable triazole core, have positioned it as a valuable building block in the development of chemical probes and bioconjugation strategies. The triazole moiety can act as a bioisostere for amide bonds, while the bromomethyl group provides a reactive handle for covalent modification of biomolecules. nih.govnih.gov

Strategies for Site-Selective Chemical Modification

The pursuit of site-selective modification of proteins is a cornerstone of chemical biology, enabling the study of protein function and the development of protein-based therapeutics. Halomethyl-triazoles, including bromo- and iodomethyl derivatives, have emerged as effective reagents for targeting specific amino acid residues. mdpi.comnih.gov The reactivity of these reagents can be tuned by altering the halogen, with iodomethyl-triazoles exhibiting faster reaction rates than their bromo- and chloromethyl counterparts. nih.gov

The primary targets for alkylation by halomethyl-triazoles are nucleophilic amino acid residues, most notably cysteine and methionine. nih.govnih.gov The high reactivity of the sulfhydryl group of cysteine and its relatively low abundance in proteins make it an ideal target for selective modification. nih.gov Studies have demonstrated that halomethyl-triazoles can selectively modify cysteine residues on peptides and proteins, even in the presence of other nucleophilic residues. nih.govnih.gov For instance, iodomethyl-triazole reagents have been shown to modify a cysteine residue on a histone protein with excellent selectivity within 30 minutes. mdpi.comnih.gov While methionine can also be alkylated by these reagents, this interaction is often less favored and can sometimes be controlled by optimizing reaction conditions. nih.govnih.gov

The site-selectivity of these modifications allows for the introduction of various functional groups, such as biotin or fluorescent dyes, at specific locations within a protein's structure, thereby facilitating detailed studies of protein localization, interaction, and function.

Development of Reagents for Labeling and Derivatization

The reactive nature of the bromomethyl group in this compound makes it a key component in the design of reagents for labeling and derivatization of biomolecules. By attaching a reporter molecule, such as a fluorophore or an affinity tag like biotin, to the triazole core, researchers can create versatile probes for detecting and isolating proteins and other biological targets.

For example, a biotin-chloromethyl-triazole reagent has been successfully used for the effective modification of cysteine residues. nih.gov This strategy allows for the specific attachment of biotin to a protein of interest, which can then be detected or purified using streptavidin-based affinity methods. The enhanced reactivity of bromomethyl- and iodomethyl-triazoles offers the potential for developing even more efficient labeling reagents that can function at lower concentrations and with shorter reaction times. nih.gov

The development of these triazole-based reagents provides a powerful toolkit for chemical biologists to investigate complex biological systems. The ability to selectively label and derivatize proteins opens up avenues for proteomic studies, activity-based protein profiling, and the development of diagnostic assays.

Design of Synthetic Mimics for Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function, and the study of these modifications is essential for understanding cellular signaling and disease. mdpi.comnih.gov However, the dynamic and often substoichiometric nature of PTMs makes them challenging to study using traditional biochemical and genetic methods. nih.gov Chemical tools that can mimic PTMs provide a powerful approach to overcome these challenges.

The 1,2,3-triazole ring is a well-established isostere of the amide bond, making it an excellent scaffold for creating synthetic mimics of PTMs involving lysine (B10760008) acylation. nih.govnih.gov Researchers have successfully used halomethyl-triazoles to install PTM mimics onto proteins. mdpi.comnih.gov For example, a chloromethyl-triazole reagent was used to modify cysteine residues to generate near-native S-Lys derivatives, where the triazole ring mimics the amide bond of an acetylated or biotinylated lysine side chain. nih.gov This approach allows for the site-specific installation of PTM mimics that closely resemble the native modification, enabling detailed functional studies of the modified protein. mdpi.comnih.gov

The use of this compound and related compounds in this context allows for the generation of homogenously modified proteins, which are invaluable for structural and functional studies that would be difficult or impossible to perform with proteins isolated from natural sources.

Applications in Synthetic Methodology Development

The unique combination of a reactive bromomethyl group and a stable, aromatic triazole ring in this compound makes it a potentially valuable building block in the development of novel synthetic methodologies. Its utility can be envisioned in the generation of catalytically active species and in its direct participation in organocatalytic and metal-catalyzed reactions.

As a Precursor for Catalytically Active Species

N-Heterocyclic carbenes (NHCs) have become a ubiquitous class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. The synthesis of NHC precursors, typically azolium salts, is a critical step in the development of new catalysts. researchgate.net The 1,2,3-triazole core of this compound can be a precursor to 1,2,3-triazolylidene carbenes, a subclass of NHCs.

The synthesis of such triazolium salts often involves the quaternization of a nitrogen atom of the triazole ring. researchgate.net The bromomethyl group of this compound could potentially be utilized in intramolecular or intermolecular reactions to facilitate the formation of more complex triazolium salt structures, which upon deprotonation would yield the corresponding NHC. These NHCs can then be coordinated to a variety of transition metals to form catalytically active complexes for a wide range of organic transformations, including cross-coupling reactions, metathesis, and polymerization.

Exploration in Organocatalysis and Metal-Catalyzed Reactions

The 1,2,3-triazole motif itself can participate in various catalytic processes. In organocatalysis, the polarized C-H bonds of the triazole ring can engage in hydrogen bonding and other non-covalent interactions, enabling the triazole to act as an anion-binding catalyst. researchgate.net While direct applications of this compound in organocatalysis are not extensively documented, its structure suggests potential for the development of novel organocatalysts. The bromomethyl group could be used to append the triazole moiety to a larger scaffold or to introduce additional functional groups that could participate in the catalytic cycle.

In the realm of metal-catalyzed reactions, 1,2,3-triazoles can serve as directing groups to achieve regioselective C-H functionalization. sioc-journal.cn The nitrogen atoms of the triazole ring can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and facilitating its activation. The bromomethyl group of this compound offers a reactive site for further functionalization, allowing for the synthesis of a library of triazole-containing ligands for various metal-catalyzed cross-coupling and C-H activation reactions. nih.gov The development of such reactions is a major focus of modern synthetic organic chemistry, aiming for more efficient and environmentally benign methods for the construction of complex molecules. sioc-journal.cn

Future Perspectives and Emerging Research Avenues

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org However, the regioselective synthesis of N2-substituted triazoles like 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole remains a challenge, as N1-alkylation is often the thermodynamically favored outcome. Future research will likely focus on developing catalytic systems that offer high regioselectivity for the N2 isomer.

Key research avenues include:

Advanced Catalysis: Exploring novel metal catalysts (beyond copper) or organocatalysts that can direct the alkylation of the triazole ring to the N2 position with high fidelity. nih.gov

One-Pot Procedures: Designing one-pot, multi-component reactions that start from simple precursors to construct the target molecule, thereby reducing intermediate isolation steps, solvent waste, and reaction time. frontiersin.org

Green Solvents: Shifting away from traditional volatile organic solvents towards more environmentally benign media such as water, ionic liquids, or deep eutectic solvents. consensus.apprsc.org These solvents not only reduce the environmental impact but can also enhance reaction rates and selectivity.

Microwave and Ultrasound Assistance: Employing non-classical energy sources like microwave irradiation or ultrasound to accelerate reaction times, improve yields, and promote cleaner reaction profiles compared to conventional heating methods. nih.gov

| Synthetic Strategy | Potential Advantage | Research Focus |

| Regioselective Catalysis | High yield of the desired N2-isomer, minimizing purification challenges. | Development of novel ligand-metal complexes or organocatalysts. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower operational costs. | Multi-component reactions combining cycloaddition and functionalization. |

| Green Solvent Systems | Improved sustainability, reduced toxicity, and potential for catalyst recycling. | Use of water, ionic liquids, and deep eutectic solvents. consensus.apprsc.org |

| Energy-Efficient Methods | Drastically reduced reaction times and potentially milder conditions. | Application of microwave and ultrasonic irradiation. nih.gov |

Expanding the Scope of Reactivity for the Bromomethyl Group and Triazole Core

The synthetic utility of this compound lies in the distinct reactivity of its two key functional components. The bromomethyl group is a potent electrophile, while the triazole core is a stable aromatic system.

Future research will focus on:

Bromomethyl Group Transformations: The bromomethyl group is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including azides, amines, thiols, and cyanides. This versatility enables its use as a linker to connect the triazole core to other molecules, such as bioactive compounds, polymers, or material surfaces. researchgate.net

Triazole Core Functionalization: While the 1,2,3-triazole ring is known for its stability, future work could explore direct C-H activation and functionalization at the C5 position. rsc.org This would open pathways to tri-substituted triazoles, further increasing molecular complexity and allowing for fine-tuning of the molecule's properties.

Metal Coordination: The nitrogen atoms of the triazole ring can act as ligands for metal ions. This property can be exploited to create novel coordination polymers, metal-organic frameworks (MOFs), or catalysts where the triazole unit plays a structural or functional role.

Exploration of New Application Domains in Chemical Synthesis and Materials Science

The unique structural features of this compound make it a promising candidate for various applications. The 1,2,3-triazole moiety is a well-established pharmacophore and a robust linker in medicinal chemistry and materials science. researchgate.net

Potential emerging applications include:

Medicinal Chemistry: The triazole ring is a known bioisostere for amide bonds and is present in numerous FDA-approved drugs. researchgate.net The title compound can serve as a scaffold for creating libraries of new drug candidates by attaching various pharmacologically active moieties via the bromomethyl linker.

Polymer Chemistry: As a bifunctional monomer, it can be used to synthesize functional polymers. The bromomethyl group can be converted into a polymerizable group (e.g., an acrylate or styrene) or used for post-polymerization modification to introduce specific functionalities along the polymer chain.

Materials Science: The high dipole moment and hydrogen bonding capability of the triazole ring are valuable in the design of materials with specific properties. frontiersin.org Derivatives could find use as electron-transporting materials in organic light-emitting diodes (OLEDs), as components of liquid crystals, or as corrosion inhibitors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. nih.govrsc.org The integration of the synthesis of this compound into continuous flow platforms is a significant future research avenue.

Key developments in this area would involve:

Continuous Synthesis: Designing a flow reactor setup for the continuous production of the target compound, potentially using packed-bed reactors with heterogeneous catalysts to simplify purification. nih.gov

Automated Derivatization: Coupling the flow synthesis of the parent compound with subsequent in-line functionalization of the bromomethyl group. An automated platform could rapidly generate a library of derivatives by introducing different nucleophiles into the flow stream, accelerating the discovery of new molecules with desired properties.

Improved Safety: Handling potentially hazardous reagents, such as azides, is significantly safer in the small reaction volumes of a continuous flow system compared to large-scale batch reactors. nih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. In the context of this compound, computational methods can accelerate the design and discovery of new derivatives with specific, tailored properties.

Future research will likely leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. nih.gov This can help rationalize experimental outcomes and guide the synthesis of molecules with desired electronic properties for materials science applications.

Molecular Docking: In drug discovery, molecular docking simulations can predict the binding affinity and orientation of triazole derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.com This allows for the rational design of more potent and selective drug candidates.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize which derivatives to synthesize and test, reducing the time and cost associated with the drug development pipeline. nih.gov

Sustainable and Green Chemistry Aspects of 1,2,3-Triazole Chemistry

The principles of green chemistry are increasingly guiding synthetic methodologies. The future synthesis and application of this compound will be heavily influenced by the drive for sustainability. researchgate.net

Key aspects for future development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as the 1,3-dipolar cycloaddition reaction. tandfonline.com

Catalyst Recyclability: Developing and utilizing heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple cycles, reducing waste and cost.

Biodegradable Solvents: Exploring the use of novel, biodegradable solvents derived from renewable feedstocks to replace traditional petroleum-based solvents. rsc.org

Reduction of Hazardous Substances: Developing synthetic pathways that avoid the use of toxic reagents and minimize the generation of hazardous byproducts. tandfonline.com The use of in situ generated azides, for example, can avoid the isolation of potentially explosive organic azides.

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, 4-(benzyloxy)-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole was synthesized via benzyloxy protection followed by bromination, yielding 93% with characterization by -NMR, -NMR, and mass spectrometry . Intermediates are tracked using TLC and purified via column chromatography or crystallization. Key intermediates (e.g., propargyl alcohol derivatives) are verified by spectral data to ensure structural fidelity before proceeding .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential: -NMR identifies protons (e.g., methyl groups at δ 4.02 ppm, bromomethyl at δ 4.46 ppm), while -NMR confirms carbon environments (e.g., aromatic carbons at 128–136 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., CI-MS showing M+1 peaks at 282/284) . Infrared (IR) spectroscopy detects functional groups (e.g., C-Br stretches at ~600 cm) .

Q. How is purity assessed during synthesis, and what purification methods are effective?

Methodological Answer: Purity is assessed via melting point analysis, HPLC, or elemental analysis (C, H, N). Purification often uses recrystallization (e.g., water-ethanol mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. For example, intermediates in triazole synthesis achieved 65% yield after recrystallization . TLC with UV visualization monitors reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For instance, the dihedral angle between triazole and benzene rings (23.17°) in 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole was resolved, confirming spatial orientation. Hydrogen bonding (C–H···N interactions) and packing patterns are also elucidated .

Q. How do structural modifications (e.g., bromomethyl vs. methyl groups) influence reactivity and biological activity?

Methodological Answer: Bromomethyl groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings). In contrast, methyl groups stabilize steric environments. For example, 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole exhibits distinct antifungal activity compared to non-brominated analogs due to increased lipophilicity and target binding . Computational docking studies (e.g., with Autodock Vina) can predict binding modes .

Q. What strategies optimize regioselectivity in CuAAC reactions for triazole synthesis?

Methodological Answer: Regioselectivity in CuAAC is controlled by ligand choice (e.g., TBTA stabilizes Cu(I)) and solvent polarity. Terminal alkynes favor 1,4-disubstituted triazoles. For example, reaction of 4-azidoquinoline with propargyl alcohol yielded regioselective [1,2,3]-triazole derivatives, confirmed by NMR . Microwave-assisted synthesis reduces side products .

Q. How are unexpected spectral signals or by-products addressed during characterization?

Methodological Answer: Unexpected -NMR signals (e.g., doublets from diastereomers) require 2D NMR (COSY, HMBC) for assignment. By-products (e.g., unreacted azides) are identified via HR-MS and removed via iterative purification. In one study, a minor β-anomer (3% yield) was isolated alongside the major α-anomer during nucleoside analog synthesis .

Q. What methodologies analyze stability and decomposition pathways under varying conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. For bromomethyl derivatives, hydrolytic cleavage of C-Br bonds in aqueous media is common. Kinetic studies (UV-Vis spectroscopy) quantify degradation rates, while LC-MS identifies breakdown products (e.g., demethylated analogs) .

Q. How do electronic effects of substituents impact reaction kinetics in triazole functionalization?

Methodological Answer: Electron-withdrawing groups (e.g., bromine) increase electrophilicity, accelerating SN2 reactions. Hammett plots correlate substituent σ values with rate constants. For instance, bromomethyl groups in 4-position triazoles react faster with thiols than methyl analogs . DFT calculations (Gaussian 09) model transition states to predict reactivity .

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer: Meta-analyses compare assay conditions (e.g., cell lines, concentrations). For example, conflicting cytotoxicity data may arise from varying log P values affecting membrane permeability. Dose-response curves (IC) and orthogonal assays (e.g., fluorescence polarization) validate targets. Structural analogs with controlled substituents (e.g., fluorophenyl vs. bromophenyl) isolate activity contributors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.